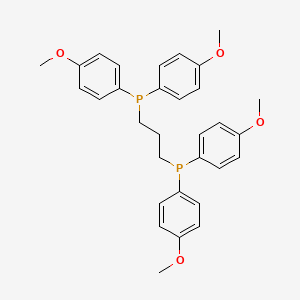![molecular formula C7H8 B14313691 6-Methylidenebicyclo[3.1.0]hex-2-ene CAS No. 114627-44-0](/img/structure/B14313691.png)
6-Methylidenebicyclo[3.1.0]hex-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylidenebicyclo[3.1.0]hex-2-ene is an organic compound with the molecular formula C7H8. It is characterized by a bicyclic structure, which includes a three-membered ring fused to a five-membered ring, with a methylene group attached to the six-membered ring.
Vorbereitungsmethoden
The synthesis of 6-Methylidenebicyclo[3.1.0]hex-2-ene can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under specific reaction conditions. For instance, the compound can be synthesized via the reaction of cyclopropylcarbinyl chloride with a strong base, such as sodium amide, in liquid ammonia. This reaction leads to the formation of the bicyclic structure with the methylene group attached .
Analyse Chemischer Reaktionen
6-Methylidenebicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: The compound can undergo substitution reactions, particularly at the methylene group, using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
6-Methylidenebicyclo[3.1.0]hex-2-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex bicyclic and polycyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive molecules.
Industry: It is used in the development of new materials, including polymers and resins, due to its reactive methylene group
Wirkmechanismus
The mechanism of action of 6-Methylidenebicyclo[3.1.0]hex-2-ene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the strained bicyclic structure and the presence of the methylene group. These features make it highly reactive in chemical reactions, allowing it to participate in a wide range of transformations. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or industrial applications .
Vergleich Mit ähnlichen Verbindungen
6-Methylidenebicyclo[3.1.0]hex-2-ene can be compared with other similar compounds, such as:
α-Thujene: This compound has a bicyclo[3.1.0]hex-2-ene skeleton with methyl and isopropyl groups attached.
Sesquithujene: A sesquiterpene with a similar bicyclic structure, used in the synthesis of natural products and as a flavoring agent.
The uniqueness of 6-Methylidenebicyclo[31
Eigenschaften
CAS-Nummer |
114627-44-0 |
|---|---|
Molekularformel |
C7H8 |
Molekulargewicht |
92.14 g/mol |
IUPAC-Name |
6-methylidenebicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C7H8/c1-5-6-3-2-4-7(5)6/h2-3,6-7H,1,4H2 |
InChI-Schlüssel |
DPJQAOVDKNHBFY-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C2C1C=CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



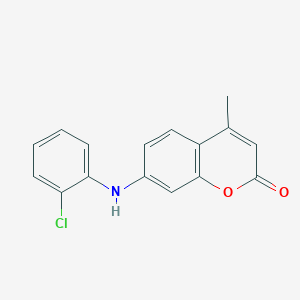
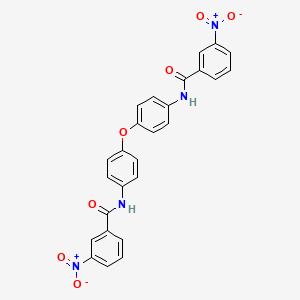

![Benzoic acid;4-[dichloro(phenyl)methyl]phenol](/img/structure/B14313628.png)
![2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide](/img/structure/B14313645.png)
![2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde](/img/structure/B14313651.png)
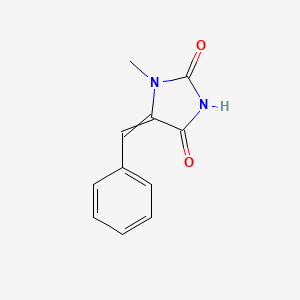
![N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B14313661.png)
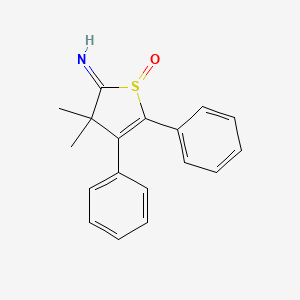
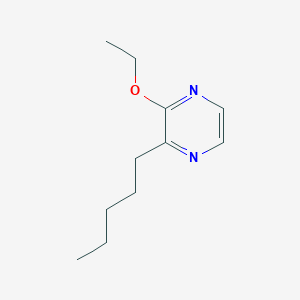
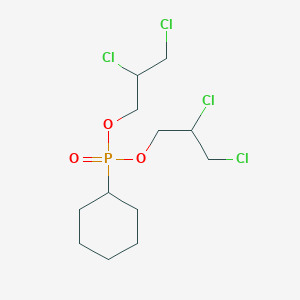
![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)
